N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide
CAS No.:
Cat. No.: VC15367977
Molecular Formula: C31H36N4O6
Molecular Weight: 560.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H36N4O6 |
|---|---|
| Molecular Weight | 560.6 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
| Standard InChI | InChI=1S/C31H36N4O6/c36-28(33-19-23-13-14-26-27(18-23)41-21-40-26)12-6-7-17-34-30(38)24-10-4-5-11-25(24)35(31(34)39)20-29(37)32-16-15-22-8-2-1-3-9-22/h4-5,8,10-11,13-14,18H,1-3,6-7,9,12,15-17,19-21H2,(H,32,37)(H,33,36) |
| Standard InChI Key | SQXJQYBWTFMYEE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide is a complex organic compound featuring a diverse array of functional groups and structural elements. It integrates a benzodioxole moiety with a tetrahydroquinazoline core, which may contribute to its unique chemical properties and biological activities. The presence of a cyclohexene group and a pentanamide structure further enhances its potential applications in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide typically involves multiple steps, including the formation of the tetrahydroquinazoline core and the attachment of the benzodioxole and cyclohexene moieties. Techniques such as microwave-assisted synthesis or conventional organic synthesis methods may be employed to enhance efficiency and yield.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide exhibit significant biological activities. These may include potential therapeutic applications in medicinal chemistry, particularly in drug development due to their diverse functional groups and structural features.
Data Tables
| Property | Value | Method |
|---|---|---|
| Molecular Weight | Not Available | - |
| Solubility | Not Available | - |
| Synthesis Yield | Not Available | - |
| IC50 (Target) | Not Available | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume